

An In-Depth Technical Guide to 3-Bromoimidazo[5,1-b]thiazole

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Compound of Interest

Compound Name: 3-Bromoimidazo[5,1-B]thiazole

Cat. No.: B2982080

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CAS Number: 1279721-68-4

Abstract: This technical guide provides a comprehensive overview of **3-Bromoimidazo[5,1-b]thiazole**, a key heterocyclic building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific isomer is not widely published, this document synthesizes available information on the broader imidazo[5,1-b]thiazole class and related brominated heterocycles. It covers the compound's structural features, its significance as a synthetic intermediate, conceptual synthetic pathways, expected chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and best practices for safe handling. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Imidazo[5,1-b]thiazole Scaffold

The imidazo[5,1-b]thiazole ring system is a fused bicyclic heterocycle that has garnered significant interest in medicinal chemistry.^[1] This scaffold is considered a "privileged structure" because its derivatives have shown a wide range of biological activities, including potential applications as antifungal agents and inhibitors of key enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy.^{[1][2][3]} The arrangement of nitrogen and sulfur atoms within the fused rings creates a unique electronic and steric environment, making it a versatile template for designing novel therapeutic agents.

3-Bromoimidazo[5,1-b]thiazole serves as a crucial synthetic intermediate, providing a reactive handle for introducing molecular diversity. The bromine atom at the 3-position is

strategically placed for functionalization, enabling the construction of more complex molecules for biological screening.^[4]

Physicochemical Properties

Detailed experimental data for **3-Bromoimidazo[5,1-b]thiazole** is sparse in publicly accessible literature. The following table summarizes its basic identity and includes predicted properties where experimental data is unavailable. Researchers are advised to obtain a Certificate of Analysis from their supplier for batch-specific data.

Property	Value	Source
CAS Number	1279721-68-4	AK Scientific ^[5]
Molecular Formula	C ₅ H ₃ BrN ₂ S	AK Scientific ^[5]
Molecular Weight	203.06 g/mol	AK Scientific ^[5]
Appearance	White to light yellow powder/crystal	Inferred from related compounds ^[6]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-

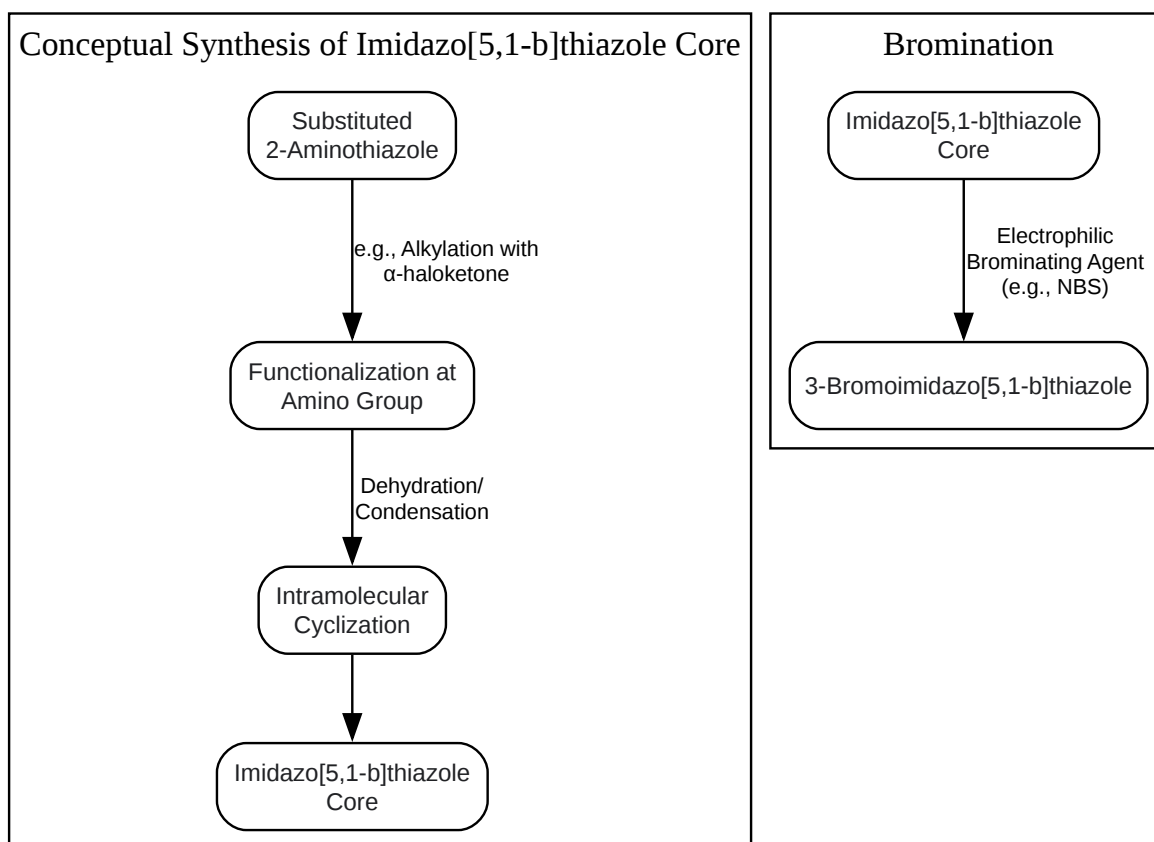
Synthesis and Mechanistic Considerations

A specific, peer-reviewed synthesis protocol for **3-Bromoimidazo[5,1-b]thiazole** is not readily available. The genesis of the parent imidazo[5,1-b]thiazole ring system itself is described as fragmented and less documented than its more common imidazo[2,1-b]thiazole isomer.^[1] However, a conceptual pathway can be proposed based on established methods for constructing fused imidazole rings.

Conceptual Synthetic Pathway

The formation of the imidazo[5,1-b]thiazole core likely involves the cyclization of a functionalized thiazole precursor. A plausible route would start with a 2-aminothiazole derivative

which undergoes reaction to form the fused imidazole ring. The bromination step to install the bromine at the 3-position would require a targeted methodology.[4]



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Caption: Conceptual workflow for the synthesis of **3-Bromoimidazo[5,1-b]thiazole**.

Plausible Mechanism of Ring Formation

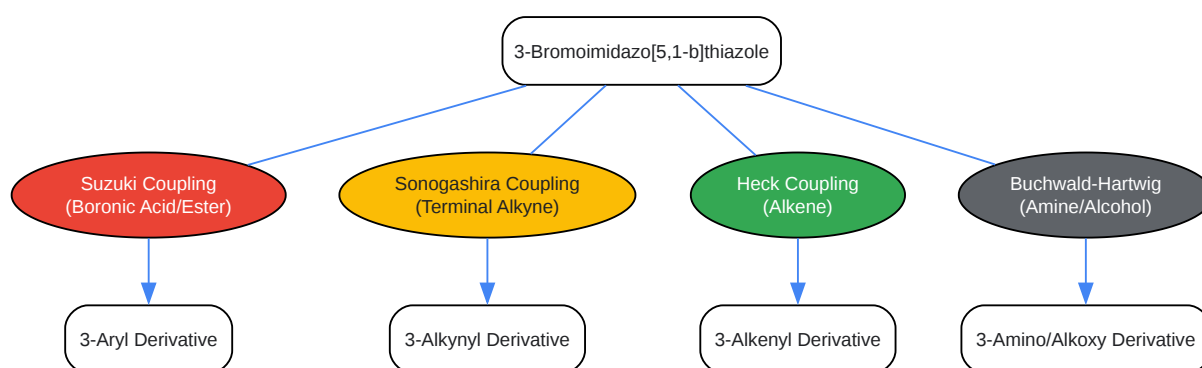
The cyclization to form the fused imidazole ring typically proceeds via an initial nucleophilic attack by the exocyclic nitrogen of the 2-aminothiazole onto an electrophilic carbonyl carbon of an α -haloketone, followed by an intramolecular S_N2 reaction where the endocyclic thiazole nitrogen displaces the halide. Subsequent dehydration yields the aromatic imidazothiazole system. The specific isomer formed (e.g., imidazo[2,1-b] vs. imidazo[5,1-b]) depends critically on the starting materials and reaction conditions.

Chemical Reactivity and Applications in Synthesis

The primary utility of **3-Bromoimidazo[5,1-b]thiazole** in synthetic chemistry lies in the reactivity of its carbon-bromine bond. This site is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes the compound an ideal substrate for reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are foundational in modern drug discovery for assembling complex molecular architectures. A recent patent application demonstrates the use of **3-bromoimidazo[5,1-b]thiazole** in a Sonogashira coupling with a terminal alkyne, underscoring its practical application in synthesizing complex drug-like molecules.^[7]



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Caption: Key cross-coupling reactions of **3-Bromoimidazo[5,1-b]thiazole**.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

While a specific protocol for **3-Bromoimidazo[5,1-b]thiazole** is not published, the following general procedure for the Suzuki coupling of a bromo-heterocycle serves as a robust starting point for methodology development.^[2] Optimization of the catalyst, ligand, base, and solvent is crucial for achieving high yields.

Objective: To couple an aryl boronic acid with **3-Bromoimidazo[5,1-b]thiazole**.

Materials:

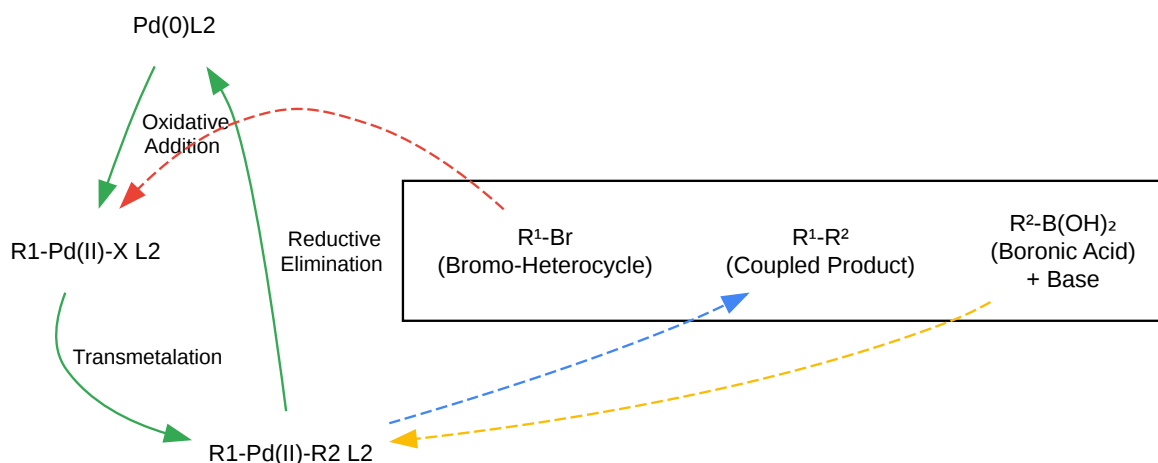
- **3-Bromoimidazo[5,1-b]thiazole**
- Aryl boronic acid (1.2 equivalents)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
- Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
- Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture), degassed
- Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

- **Inert Atmosphere Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add **3-Bromoimidazo[5,1-b]thiazole** (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).
- **Catalyst Addition:** Add the palladium catalyst (0.05 eq) to the flask.
- **Solvent Addition:** Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent mixture via syringe.
- **Reaction:** Heat the reaction mixture with stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation:

- Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.
- Degassed Solvents: Removing dissolved oxygen from the solvents is critical for catalyst stability and reaction efficiency.
- Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[8]
- Ligand: The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization

No published spectra (¹H NMR, ¹³C NMR) for **3-Bromoimidazo[5,1-b]thiazole** were found in the reviewed literature. Researchers should obtain characterization data from the supplier or perform their own analysis upon receipt of the material. Reputable suppliers often provide access to NMR, HPLC, or LC-MS data for their products.[9]

Safety and Handling

Hazard Identification: While a specific safety data sheet (SDS) for **3-Bromoimidazo[5,1-b]thiazole** is not widely available, data from related brominated heterocyclic compounds suggest it should be handled with care. For the isomeric 6-Bromoimidazo[2,1-b][1][8]thiazole, the following GHS hazard statements are noted:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[10]

Recommended Precautions:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
 - Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator.
- Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Take precautionary measures against static discharge.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromoimidazo[5,1-b]thiazole is a valuable and versatile building block for synthetic and medicinal chemistry. Its strategic bromine atom allows for a wide range of functionalization via

modern cross-coupling methodologies, providing access to novel and potentially bioactive compounds. While detailed synthesis and characterization data are not yet prevalent in the scientific literature, this guide provides a framework based on established chemical principles for its use in research and development. As with any chemical, adherence to strict safety protocols is paramount.

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